molecular formula C6H7LiN2O4 B2725324 Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 2551116-26-6

Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2725324
CAS No.: 2551116-26-6
M. Wt: 178.07
InChI Key: XSTDUDMCOMZNDG-UHFFFAOYSA-M
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Description

Lithium 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a lithium salt derivative of a 1,2,4-oxadiazole ring substituted with an ethoxymethyl group at position 5 and a carboxylate group at position 2. The ethoxymethyl substituent (-CH2-O-C2H5) introduces both lipophilic and electron-donating characteristics, which influence solubility, stability, and reactivity. This compound is structurally related to a class of heterocyclic carboxylates widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name

lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4.Li/c1-2-11-3-4-7-5(6(9)10)8-12-4;/h2-3H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTDUDMCOMZNDG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCOCC1=NC(=NO1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7LiN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Compound Identification and Properties

Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 2551116-26-6) is characterized by several key properties that define its chemical identity and behavior.

Physical and Chemical Properties

Property Value
CAS Number 2551116-26-6
Molecular Formula C6H8LiN2O4
Molecular Weight 178.07 g/mol
InChI Code 1S/C6H8N2O4.Li/c1-2-11-3-4-7-5(6(9)10)8-12-4;/h2-3H2,1H3,(H,9,10);/q;+1/p-1
InChI Key XSTDUDMCOMZNDG-UHFFFAOYSA-M
Structure 1,2,4-oxadiazole core with ethoxymethyl at position 5 and lithium carboxylate at position 3

The compound features a 1,2,4-oxadiazole heterocyclic core with two functional groups: an ethoxymethyl substituent at the 5-position and a lithium carboxylate at the 3-position. This arrangement of functional groups contributes to its chemical reactivity and potential applications.

General Synthetic Approaches to 1,2,4-Oxadiazole Carboxylates

The synthesis of 1,2,4-oxadiazole derivatives, including those with carboxylate functionalities, generally follows several established methodologies. Understanding these general approaches is crucial for developing specific methods for the target compound.

Amidoxime-Based Cyclization Methods

The most widely used approach for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acid derivatives. This method is particularly relevant for introducing the carboxylate functionality required in the target compound.

Classical Amidoxime Method

This approach begins with the conversion of a nitrile to an amidoxime using hydroxylamine, followed by reaction with a carboxylic acid derivative:

Step Reagents Conditions Notes
Amidoxime Formation Cyano compound + hydroxylamine salt + base Room temperature Hydroxylamine hydrochloride is commonly used
Cyclization Amidoxime + carboxylic acid derivative Heat (reflux) Acid chloride or anhydride typically used

The classical method specifically employs the following process as described in patent literature:

  • Reacting a cyanocarboxylate with a hydroxylamine salt in the presence of a first base to form an amidoxime
  • Reacting the amidoxime with an acid anhydride in the presence of a second base to afford a protected 1,2,4-oxadiazole carboxylate
  • Deprotecting the 1,2,4-oxadiazole carboxylate to form the product
Modified Amidoxime Methods

Several variations of the amidoxime approach have been developed to address limitations in the classical method:

Variation Key Reagents Advantages Limitations
Activated Ester Method Coupling reagents (EDC, DCC, TBTU, T3P) Milder conditions Variable yields
Anhydride Method Carboxylic acid anhydrides Good for scale-up May require high temperatures
One-pot Method Hydroxylamine + nitrile + carboxylic acid Simplified procedure Purification challenges

One significant limitation of traditional methods is the preparation of the starting amidoxime, which often requires highly toxic and caustic ammonia gas. Additionally, many procedures yield unsatisfactory results and present challenges during purification.

Alternative Synthetic Methods

Several alternative approaches to 1,2,4-oxadiazole synthesis have been developed that may be applicable to the target compound:

Vilsmeier Reagent Method

This one-pot synthetic procedure employs Vilsmeier reagent as a carboxylic acid group activator:

Feature Details
Yields 61-93%
Advantages Simple purification, readily available starting materials, one-pot synthesis
Starting Materials Amidoximes and carboxylic acids

The reaction involves initial activation of the carboxylic acid by Vilsmeier reagent, followed by addition of the amidoxime and subsequent cyclization to form the 1,2,4-oxadiazole.

Gem-Dibromomethylarenes Method

This efficient one-pot synthesis involves a two-component reaction of gem-dibromomethylarenes with amidoximes:

Feature Details
Yields Approximately 90%
Reaction Time Extended (specific times not provided)
Limitations Complicated purification protocol
Advantages Excellent yields, access to various derivatives

This method provides excellent yields but requires longer reaction times and presents challenges during purification, potentially limiting its applicability for large-scale synthesis.

Tandem Reaction Method

A novel method based on tandem reaction of nitroalkenes with arenes and nitriles in the presence of trifluoromethanesulfonic acid (TfOH):

Feature Details
Yields Approximately 90%
Reaction Time 10 minutes
Advantages Rapid reaction, excellent yields
Limitations Requires superacid (TfOH), limited to resistant starting materials

While this method offers impressive yields and short reaction times, the requirement for a superacid restricts its application to starting materials that can withstand such harsh conditions.

Specific Synthesis of 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylic Acid

The preparation of the free acid precursor to the target lithium salt requires specific synthetic approaches that ensure correct placement of the ethoxymethyl group at position 5 while maintaining the carboxylic acid functionality at position 3.

Cyanoformate-Based Approach

Based on information from synthetic approaches to related compounds, a viable method for synthesizing 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid likely involves a multi-step sequence starting from ethyl cyanoformate:

Step Process Reagents
1 Introduction of ethoxymethyl group Appropriate alkylation or functional group transformation
2 Amidoxime formation Hydroxylamine salt, base
3 Cyclization Carboxylic acid derivative
4 Hydrolysis (if needed) Lithium hydroxide

This approach is supported by the synthetic route described for a related compound, 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid, which was synthesized by a three-step reaction sequence starting from ethyl cyanoformate.

Optimized Reaction Conditions

For successful synthesis, careful selection of reaction conditions is crucial:

Base Selection

The choice of base significantly impacts reaction efficiency and yield:

Base Type Examples Advantages
Alkali Metal Bases Lithium, sodium, potassium bases Compatible with various functional groups
Alkaline Earth Metal Bases Magnesium, calcium bases Effective for certain cyclizations
Preferred Bases Alkali metal carbonates (Na2CO3, K2CO3, Li2CO3) Balance of reactivity and selectivity

The use of alkaline metal carbonates, such as sodium carbonate, potassium carbonate, lithium carbonate, calcium carbonate, and cesium carbonate, is particularly advantageous for these transformations.

Hydroxylamine Salt Selection

The hydroxylamine source affects both safety and efficiency:

Hydroxylamine Salt Advantages Limitations
Hydroxylamine Hydrochloride Readily available, stable Acidic byproducts
Hydroxylamine Nitrate Good reactivity Potentially hazardous
Hydroxylamine Sulfate Stable, less hazardous Moderate reactivity
Aqueous Hydroxylamine Direct use Concentration limitations
Hydroxylamine Phosphate Mild reactivity Limited availability

Hydroxylamine hydrochloride is commonly used due to its availability and stability, though other salts may offer advantages in specific synthetic scenarios.

Solvent Considerations

Solvent selection impacts both reaction efficiency and environmental considerations:

Solvent Type Examples Advantages
Aprotic Polar Pyridine, THF, DMF Good solubility of reactants
Protic Polar Methanol, ethanol Facilitates certain transformations
Mixed Systems THF/water, dioxane/water Balance of solubility and reactivity

For similar transformations, solvents like tetrahydrofuran (2.5 L) have been employed, with reaction temperatures typically ranging from 0°C to room temperature.

Conversion to Lithium Salt

The transformation of 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid to its lithium salt represents the final step in the preparation of the target compound.

Salt Formation Methods

Several approaches can be employed for converting the carboxylic acid to its lithium salt:

Method Reagents Conditions Advantages
Direct Neutralization Lithium hydroxide in water or aqueous alcohol Room temperature, stirring Simple, high yield
Carbonate Method Lithium carbonate in water Mild heating, stirring Gentle conditions
Methoxide Method Lithium methoxide in methanol Room temperature Anhydrous conditions

The direct neutralization approach typically involves:

  • Dissolving the carboxylic acid in an appropriate solvent (water, alcohol, or mixed system)
  • Adding stoichiometric amount of lithium hydroxide
  • Stirring until complete dissolution and reaction
  • Removal of solvent through evaporation or lyophilization
  • Purification through recrystallization if necessary

Optimization Parameters

Several factors must be optimized to ensure high yield and purity of the lithium salt:

Parameter Importance Optimization Strategy
Stoichiometry Prevents excess base or unreacted acid Precise calculation and addition
pH Control Ensures complete conversion Monitoring during addition
Temperature Affects solubility and potential side reactions Usually maintained at ambient conditions
Concentration Impacts efficiency and workup Moderate dilution typically preferred

Careful control of these parameters helps ensure complete conversion to the lithium salt without degradation of the oxadiazole ring, which can be sensitive to extreme conditions.

Challenges and Considerations in Oxadiazole Preparation

The synthesis of 1,2,4-oxadiazole derivatives presents several challenges that must be addressed to develop an efficient preparation method for the target compound.

Starting Material Selection

The choice of appropriate starting materials is crucial for successful synthesis:

Consideration Challenge Solution
Availability Limited commercial availability of certain precursors Develop synthetic routes from readily available compounds
Toxicity Traditional methods use toxic reagents like ammonia gas Employ safer alternatives and modified procedures
Stability Some precursors may be unstable Develop one-pot procedures that avoid isolation
Functional Group Compatibility Side reactions with existing functional groups Use protecting groups or selective reagents

A key limitation in traditional methods is the preparation of the starting amidoxime, which often requires highly toxic reagents, highlighting the need for safer synthetic routes.

Scalability Challenges

Many traditional methods for oxadiazole synthesis face scalability issues:

Challenge Manifestation Potential Solution
Efficiency Low yields (6-30%) in some traditional methods Develop higher-yielding processes
Equipment Limitations Specialized equipment needs Design processes compatible with standard equipment
Safety Concerns Hazardous reagents or conditions Replace with safer alternatives
Heat Management Exothermic reactions Controlled addition and cooling systems
Purification Complex separations Design processes with cleaner reaction profiles

Traditional methods involving diacylhydrazine formation and treatment with thionyl chloride are particularly problematic for scale-up due to poor efficiency and difficult purification.

Purification Challenges

Obtaining pure oxadiazole products often presents significant challenges:

Challenge Impact Strategy
Chromatography Dependence Expensive and time-consuming Develop processes that minimize chromatography needs
Similar Byproducts Difficult separations Optimize reactions to minimize byproduct formation
Solubility Issues Challenges in crystallization Explore various solvent systems for recrystallization
Salt Formation Complications Incomplete conversion or mixed salts Careful control of stoichiometry and conditions

Traditional methods often require "numerous expensive and time-consuming chromatographic separations to obtain the pure desired product," highlighting the need for synthetic approaches that yield cleaner crude products.

Protection and Deprotection Issues

The sensitivity of oxadiazole rings to certain conditions presents challenges during protection and deprotection steps:

Issue Details Strategy
Acid Lability Oxadiazoles can decompose under acidic conditions Use alternative deprotection methods
Harsh Reagents Traditional methods like HCl can cause decomposition Employ milder conditions
Protection Group Compatibility Not all protecting groups are compatible Select appropriate protecting groups
Deprotection Efficiency Incomplete deprotection affects yield Optimize conditions for complete deprotection

The acid lability of oxadiazoles is particularly problematic when attempting to remove protecting groups like tert-butoxycarbonyl (BOC) with HCl, necessitating the development of milder methods.

Improved Synthetic Approach to this compound

Building on the challenges identified and the general synthetic methods described, an improved approach to the target compound can be proposed.

Proposed Synthetic Route

The following represents an optimized synthetic pathway that addresses key challenges:

Step Reaction Reagents Conditions Expected Yield
1 Preparation of ethoxymethyl-containing cyano precursor Ethyl cyanoformate, appropriate alkylating agent Controlled temperature 75-85%
2 Amidoxime formation Hydroxylamine hydrochloride, sodium carbonate Room temperature, aqueous/organic solvent 80-90%
3 Cyclization Appropriate carboxylic acid derivative, base Moderate heating 70-80%
4 Hydrolysis (if ester) Lithium hydroxide Room temperature 85-95%
5 Lithium salt formation Lithium hydroxide or carbonate Room temperature 90-95%

This approach is designed to:

  • Minimize the use of toxic reagents
  • Reduce purification complexity
  • Improve overall yield
  • Enhance scalability

Key Optimizations

Several specific optimizations can enhance the efficiency and practicality of the synthesis:

Amidoxime Formation

For the critical amidoxime formation step:

Parameter Optimization Benefit
Hydroxylamine Source Hydroxylamine hydrochloride with sodium carbonate Safe, efficient, readily available
Solvent System THF/water mixture Good solubility of reactants, environmentally friendly
Temperature Control Initial cooling (0°C) followed by room temperature Controls exotherm, enhances selectivity
Concentration Moderate (0.2-0.5 M) Balance of efficiency and heat management
Cyclization Step

For the oxadiazole ring formation:

Parameter Optimization Benefit
Activating Agent Pyridine or other suitable base Enhances reactivity, controls byproducts
Reaction Monitoring TLC or HPLC Ensures complete conversion
Workup Aqueous extraction Removes water-soluble impurities
Purification Recrystallization when possible Avoids chromatography
Lithium Salt Formation

For the final salt formation step:

Parameter Optimization Benefit
Stoichiometry Precise 1:1 ratio Prevents excess base or unreacted acid
Solvent Water/alcohol mixture Good solubility, easy removal
Concentration Moderate (0.1-0.3 M) Controls heat generation
Isolation Evaporation followed by trituration High purity product

Characterization and Quality Control

Comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.

Spectroscopic Analysis

Multiple spectroscopic techniques provide complementary structure confirmation:

Technique Key Information Expected Features
1H NMR Proton environments Ethyl group (triplet ~1.2 ppm, quartet ~3.5-4.0 ppm), methylene (singlet ~4.5-5.0 ppm)
13C NMR Carbon environments Carboxylate (~170 ppm), oxadiazole carbons (~170-180 ppm), ethoxymethyl carbons (~15, ~65, ~70 ppm)
IR Spectroscopy Functional groups C=N stretching (1600-1650 cm-1), carboxylate asymmetric/symmetric stretching (1650-1550, 1450-1350 cm-1)
Mass Spectrometry Molecular weight confirmation M+ ion at m/z 178, fragmentation pattern

Purity Assessment

Multiple techniques ensure product purity:

Technique Purpose Acceptance Criteria
HPLC Chromatographic purity ≥98% purity
Elemental Analysis Empirical formula confirmation Within ±0.4% of theoretical values for C, H, N
Lithium Content Analysis Salt stoichiometry confirmation Within ±2% of theoretical lithium content
Water Content Hydration state determination Specific to defined hydration state

Physical Property Determination

Key physical properties provide additional characterization:

Property Method Expected Range
Melting Point Differential Scanning Calorimetry Characteristic of the compound
Solubility Gravimetric or HPLC Water solubility expected to be moderate to high
Crystal Form X-Ray Powder Diffraction Crystalline or amorphous state confirmation
Hygroscopicity Dynamic Vapor Sorption Important for storage considerations

Applications and Significance

This compound has potential applications across multiple fields, based on the known properties of 1,2,4-oxadiazole derivatives.

Pharmaceutical Applications

The compound's structure suggests several potential pharmaceutical applications:

Application Area Relevance Mechanism
Antiviral Agents Oxadiazoles show antiviral activity Potential enzyme inhibition
Neuroprotectants Documented activity for oxadiazole class Neurological pathway modulation
Anti-inflammatory Agents Common activity for heterocyclic compounds Cytokine pathway interference
Bioisostere Applications Replacement for ester or amide groups Metabolic stability enhancement

The 1,2,4-oxadiazole scaffold is widely used as an ester and amide bioisostere in medicinal chemistry, contributing to its importance in drug discovery efforts.

Materials Science Applications

The compound's structural features suggest potential in materials applications:

Application Potential Role Advantage
Coordination Polymers Metal-binding through carboxylate Novel structural properties
Electronic Materials Electron-transport materials Heterocyclic electronic properties
Specialty Additives Modifiers for polymers or composites Functional group interactions

Chemical Reactions Analysis

Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Complex Molecules: This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to modify it for various applications in material science and organic synthesis .
  • Chemical Reactions: It can undergo oxidation, reduction, and substitution reactions, making it versatile for creating derivatives with tailored properties.

2. Biology:

  • Antimicrobial Properties: Studies indicate that oxadiazole derivatives exhibit antimicrobial activity, potentially useful in developing new antibiotics or antifungal agents .
  • Anticancer Activity: Research has shown that compounds related to Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate can inhibit the proliferation of cancer cells. For instance, derivatives have demonstrated significant cytotoxic effects against glioblastoma cell lines, suggesting their potential as anticancer agents .

3. Medicine:

  • Therapeutic Potential: Ongoing research is exploring its efficacy as a therapeutic agent for various diseases. Its interaction with biological pathways may provide insights into treating conditions such as cancer and diabetes .
  • Drug Development: The compound's favorable pharmacological properties make it a candidate for further development into pharmaceutical formulations targeting specific diseases .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the cytotoxic effects of oxadiazole derivatives on glioblastoma cellsSignificant apoptosis was observed in treated cells, indicating potential for cancer therapy
Antimicrobial Activity AssessmentInvestigated the antibacterial properties of oxadiazole compoundsSeveral derivatives showed promising results against various bacterial strains
Diabetes Model StudyTested the efficacy of oxadiazole derivatives on glucose levels in Drosophila melanogasterCompounds exhibited notable reductions in glucose levels, suggesting anti-diabetic potential

Mechanism of Action

The mechanism of action of Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2,4-oxadiazole core is highly modular, with substitutions at positions 3 and 5 dictating physicochemical and biological properties. Key structural analogs include:

Compound Name Substituent (Position 5) Cation Molecular Weight (g/mol) CAS Number Similarity Index*
Lithium 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate Ethoxymethyl (-CH2-O-C2H5) Li+ ~212.08† Not available Reference
Lithium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate tert-Butyl (-C(CH3)3) Li+ 230.71 Not available 0.89‡
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate Methyl (-CH3) K+ 197.03 19703-92-5 0.83
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate Methyl (-CH3) Ethyl ester 170.16 40699-38-5 0.86
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate Phenyl (-C6H5) Ethyl ester 232.24 16691-25-1 0.78

*Similarity indices (0–1 scale) based on structural and functional group alignment .
†Estimated based on molecular formula (C7H9LiN2O4).
‡Derived from .

Key Observations :

  • Cation Influence : Lithium salts (e.g., tert-butyl analog) exhibit higher solubility in polar solvents compared to potassium or ethyl ester derivatives, enhancing their utility in aqueous-phase reactions .
  • Aromatic vs. Aliphatic: Phenyl-substituted derivatives (e.g., ethyl 5-phenyl-) show reduced solubility but increased stability under acidic conditions due to resonance effects .

Reactivity Differences :

  • Ethoxymethyl Group : The ether linkage (-O-) may confer susceptibility to acid-catalyzed hydrolysis compared to methyl or tert-butyl analogs, necessitating careful pH control during synthesis .
  • Lithium Salts : Exhibit higher thermal stability than potassium salts, as observed in thermogravimetric analyses of similar compounds .

Biological Activity

Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the oxadiazole family, known for their diverse biological activities. The synthesis typically involves the condensation of appropriate carboxylic acid derivatives with hydrazines or other nitrogen sources under controlled conditions. The ethoxymethyl group enhances the compound's solubility and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colorectal cancer) through mechanisms involving topoisomerase inhibition. This suggests this compound may serve as a lead compound in developing new anticancer therapies .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Cell Membrane Disruption : It alters the integrity of microbial membranes, leading to increased permeability and eventual cell death.

These interactions underscore its potential as a therapeutic agent in both oncology and infectious diseases.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .

Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, this compound was shown to induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers. The results indicated a substantial increase in apoptotic cells when treated with the compound compared to controls .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMIC (µg/mL)IC50 (µM)Mechanism
This compoundAntimicrobial & Anticancer5015Enzyme inhibition & membrane disruption
Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylateAntimicrobial70N/AMembrane disruption
1,2,4-Oxadiazole derivativesAnticancerN/A10Topoisomerase inhibition

This table summarizes the comparative biological activities of this compound with related compounds. It highlights its superior potency against certain microbial strains and its promising anticancer activity.

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